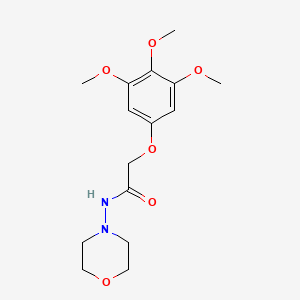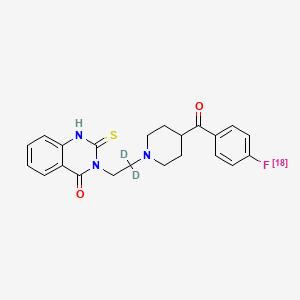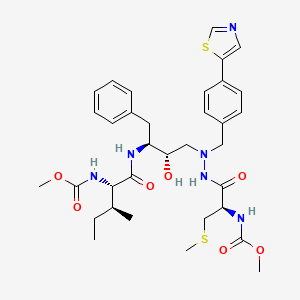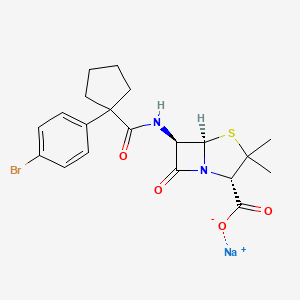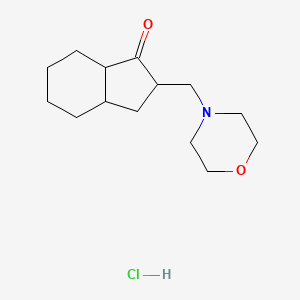
2-(p-Methoxyphenyl)-4-phenylhexahydrochroman
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(p-Methoxyphenyl)-4-phenylhexahydrochroman is an organic compound that belongs to the class of hexahydrochromans This compound is characterized by the presence of a p-methoxyphenyl group and a phenyl group attached to a hexahydrochroman ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Methoxyphenyl)-4-phenylhexahydrochroman typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of p-methoxybenzaldehyde with phenylacetaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an organic solvent like toluene, leading to the formation of the desired hexahydrochroman compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-(p-Methoxyphenyl)-4-phenylhexahydrochroman undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Reduced hexahydrochroman derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(p-Methoxyphenyl)-4-phenylhexahydrochroman has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(p-Methoxyphenyl)-4-phenylhexahydrochroman involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
2-(p-Methoxyphenyl)-4-phenylhexahydrochroman can be compared with other similar compounds, such as:
2-(p-Methoxyphenyl)-4-phenylchroman: Lacks the hexahydro structure, leading to different chemical and biological properties.
2-(p-Methoxyphenyl)-4-phenylhexahydrobenzopyran: Similar structure but with variations in the ring system, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
82315-16-0 |
|---|---|
Fórmula molecular |
C22H26O2 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-4-phenyl-3,4,4a,5,6,7,8,8a-octahydro-2H-chromene |
InChI |
InChI=1S/C22H26O2/c1-23-18-13-11-17(12-14-18)22-15-20(16-7-3-2-4-8-16)19-9-5-6-10-21(19)24-22/h2-4,7-8,11-14,19-22H,5-6,9-10,15H2,1H3 |
Clave InChI |
BQEYSXKVGGIIRJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2CC(C3CCCCC3O2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



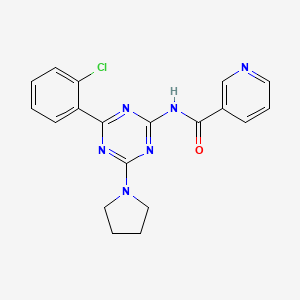
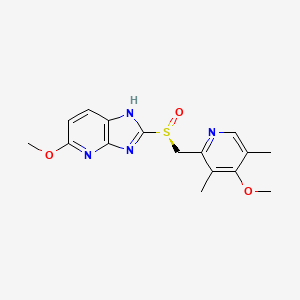
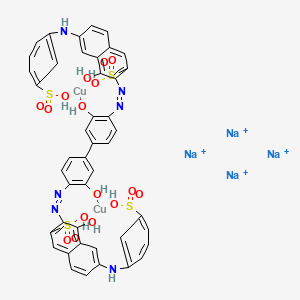
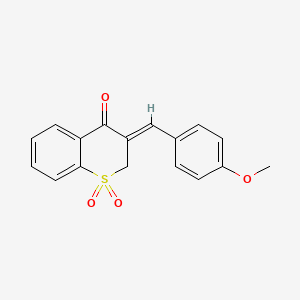
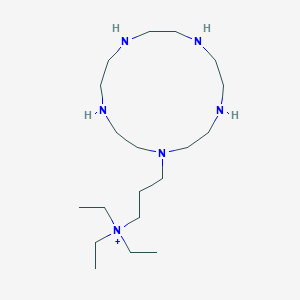
![methyl 2-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfinylacetate](/img/structure/B12744411.png)
